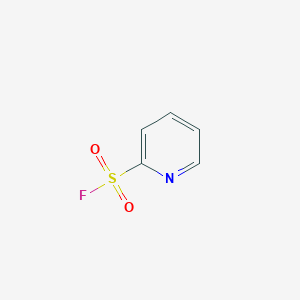

Pyridine-2-sulfonyl fluoride

概要

説明

Pyridine-2-sulfonyl fluoride, also known as PyFluor, is a stable deoxyfluorinating agent . It is used in the process where the fluorine replaces a free alcohol group via an S N 2 process . For example, PyFluor reacts with primary or secondary alcohols in the presence of DBU to give the corresponding fluorinated products .

Synthesis Analysis

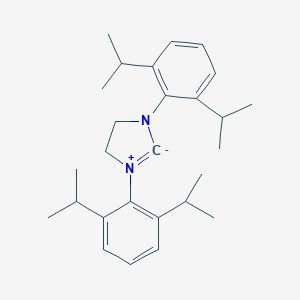

PyFluor can be synthesized using a substrate, toluene, PyFluor, and DBU . The mixture is stirred at room temperature for 48 hours under ambient atmosphere . An exotherm is occasionally observed following the addition of the base, corresponding to sulfonate ester formation .Molecular Structure Analysis

The molecular formula of Pyridine-2-sulfonyl fluoride is C5H4FNO2S . Its molecular weight is 161.15 .Chemical Reactions Analysis

PyFluor can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base . Compared to other common deoxyfluorination reagents, PyFluor exhibits less elimination side products .Physical And Chemical Properties Analysis

Pyridine-2-sulfonyl fluoride is a solid at 20 degrees Celsius . It has a melting point of 29-34°C and a boiling point of 234.9±13.0 °C . Its density is 1.421±0.06 g/cm3 .科学的研究の応用

Fluorescence Sensing

Pyridine derivatives, including PyFluor, are integral in the design of fluorescent dyes (fluorophores) for sensing applications. These compounds can detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy. PyFluor’s pyridyl group is particularly useful in creating receptors for monitoring harmful chemical species like metal ions and anions, which is crucial for understanding their physiological and pathological roles .

Deoxyfluorination Agent

PyFluor serves as a deoxyfluorinating agent, where it facilitates the replacement of a hydroxyl group with a fluorine atom in an S_N2 reaction. This reaction is essential for the synthesis of organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals. PyFluor is known for its chemoselectivity and minimal side products, making it a superior choice for deoxyfluorination chemistry .

Organic Synthesis

In organic synthesis, PyFluor is used to introduce fluorine atoms into target molecules. This is particularly valuable in the pharmaceutical industry, where the introduction of fluorine can significantly alter the biological activity of a compound. PyFluor’s stability and selectivity make it an attractive reagent for late-stage functionalization of bioactive molecules .

Environmental Monitoring

Pyridyl-based fluorophores, including those derived from PyFluor, are employed in environmental monitoring. They can sense and report on the presence of environmental pollutants and hazardous substances, contributing to the protection of human health and the environment .

Biochemical Research

In biochemical research, PyFluor is used in the development of probes for imaging and studying biological processes. Its ability to react with various functional groups makes it a valuable tool for labeling and tracking molecules within living organisms .

Material Science

PyFluor’s properties are exploited in material science for the development of new materials with specific fluorescence characteristics. These materials have potential applications in optoelectronics, such as in the creation of light-emitting diodes (LEDs) and sensors .

Analytical Chemistry

As a stable deoxyfluorinating agent, PyFluor is used in analytical chemistry to prepare standards and reagents. Its predictable reactivity and the ability to introduce fluorine selectively are advantageous for developing accurate analytical methods .

Drug Discovery

In drug discovery, the introduction of fluorine atoms can improve the metabolic stability, bioavailability, and binding affinity of therapeutic agents. PyFluor’s role in the fluorination of molecules is critical for the optimization of lead compounds in medicinal chemistry .

作用機序

Safety and Hazards

将来の方向性

PyFluor is a premier choice for deoxyfluorination chemistry on a preparatory scale . Its thermal and chemical stability, as well as superior safety profile, welcomes various applications and scalability . Its broad substrate scope indicates the potential for PyFluor applications in late-stage functionalization of bioactive molecules .

特性

IUPAC Name |

pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFXLXGZHDHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469460 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2-sulfonyl fluoride | |

CAS RN |

878376-35-3 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-sulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

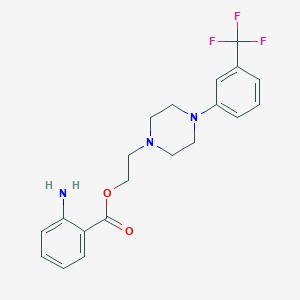

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

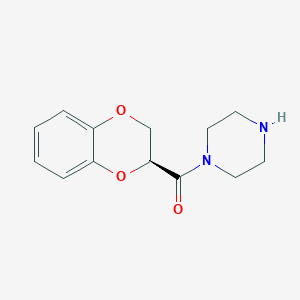

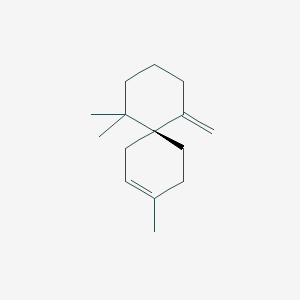

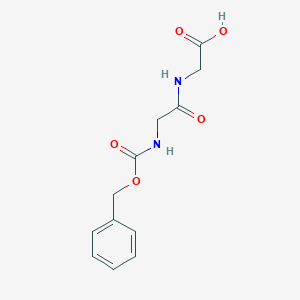

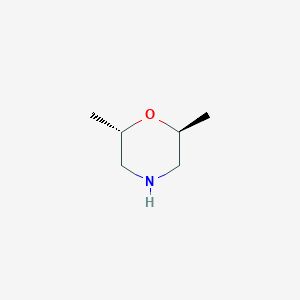

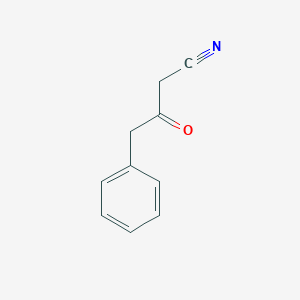

Feasible Synthetic Routes

Q & A

Q1: What makes Pyridine-2-sulfonyl Fluoride (PyFluor) a useful reagent in organic synthesis?

A1: Pyridine-2-sulfonyl fluoride (PyFluor) has emerged as a valuable reagent for synthesizing 2-arylpyridines, a common structural motif found in various pharmaceuticals and agrochemicals. [] The paper highlights its utility in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.

Q2: What are the advantages of using PyFluor in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines?

A2: The research demonstrates that PyFluor readily participates in Suzuki-Miyaura cross-coupling reactions with both hetero(aryl) boronic acids and pinacol boronic esters. [] This methodology offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。